molecular formula C8H14N4O B13529062 Rac-4-[(3r,4r)-4-methoxypyrrolidin-3-yl]-1-methyl-1h-1,2,3-triazole

Rac-4-[(3r,4r)-4-methoxypyrrolidin-3-yl]-1-methyl-1h-1,2,3-triazole

Cat. No.: B13529062
M. Wt: 182.22 g/mol
InChI Key: CAECZAWCSXYIQU-POYBYMJQSA-N
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Description

Rac-4-[(3r,4r)-4-methoxypyrrolidin-3-yl]-1-methyl-1h-1,2,3-triazole is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a methoxypyrrolidinyl group attached to a triazole ring, which imparts specific chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-4-[(3r,4r)-4-methoxypyrrolidin-3-yl]-1-methyl-1h-1,2,3-triazole typically involves a multi-step process. One common method includes the 1,3-dipolar cycloaddition reaction between an azide and an alkyne to form the triazole ring. The methoxypyrrolidinyl group is introduced through subsequent reactions, often involving the use of protecting groups and selective deprotection steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Rac-4-[(3r,4r)-4-methoxypyrrolidin-3-yl]-1-methyl-1h-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Rac-4-[(3r,4r)-4-methoxypyrrolidin-3-yl]-1-methyl-1h-1,2,3-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Rac-4-[(3r,4r)-4-methoxypyrrolidin-3-yl]-1-methyl-1h-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The methoxypyrrolidinyl group may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rac-4-[(3r,4r)-4-methoxypyrrolidin-3-yl]-1-methyl-1h-1,2,3-triazole is unique due to its specific combination of the methoxypyrrolidinyl group and the triazole ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various research applications .

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

4-[(3S,4S)-4-methoxypyrrolidin-3-yl]-1-methyltriazole

InChI

InChI=1S/C8H14N4O/c1-12-5-7(10-11-12)6-3-9-4-8(6)13-2/h5-6,8-9H,3-4H2,1-2H3/t6-,8+/m0/s1

InChI Key

CAECZAWCSXYIQU-POYBYMJQSA-N

Isomeric SMILES

CN1C=C(N=N1)[C@@H]2CNC[C@H]2OC

Canonical SMILES

CN1C=C(N=N1)C2CNCC2OC

Origin of Product

United States

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